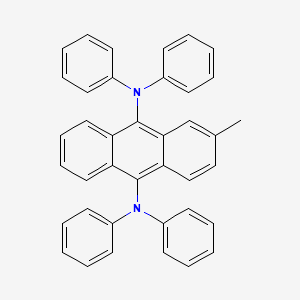

2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine

Description

Properties

CAS No. |

189263-84-1 |

|---|---|

Molecular Formula |

C39H30N2 |

Molecular Weight |

526.7 g/mol |

IUPAC Name |

2-methyl-9-N,9-N,10-N,10-N-tetraphenylanthracene-9,10-diamine |

InChI |

InChI=1S/C39H30N2/c1-29-26-27-36-37(28-29)39(41(32-20-10-4-11-21-32)33-22-12-5-13-23-33)35-25-15-14-24-34(35)38(36)40(30-16-6-2-7-17-30)31-18-8-3-9-19-31/h2-28H,1H3 |

InChI Key |

GLNOTXWCHPPPLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2-Methyl-9,10-dibromoanthracene

- Method: Bromination of 2-methylanthracene at the 9,10-positions using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled conditions.

- Reaction Conditions: Reflux in carbon tetrachloride or chloroform with NBS, with selective mono- or dibromination facilitated by stoichiometry and reaction control.

- Yield: Typically around 70-80%, depending on conditions.

Step 2: Nucleophilic substitution to introduce amino groups

- Method: Conversion of dibromoanthracene to diaminoanthracene via nucleophilic aromatic substitution using ammonia or amine derivatives.

- Reaction Conditions: Heating in liquid ammonia or using ammonia gas in a sealed autoclave at elevated temperatures (around 150-200°C).

- Note: Selectivity is crucial to avoid over-reaction or side reactions.

Step 3: N-Phenylation of the diamine

- Method: Palladium-catalyzed Buchwald-Hartwig amination to attach phenyl groups at the amino sites.

- Reaction Conditions: Using Pd(0) catalysts like Pd2(dba)3, with ligands such as BINAP or PPh3, in the presence of a base like sodium tert-butoxide, in solvents like toluene or dioxane at temperatures around 100°C.

- Yield: Typically 60-80%, depending on catalyst and conditions.

Step 4: Methylation at the 2-position

- Method: Methylation of the anthracene core at the 2-position using methylating agents such as methyl iodide (MeI) or dimethyl sulfate.

- Reaction Conditions: Reflux in a suitable solvent (e.g., acetone or DMF) with a base like potassium carbonate.

- Outcome: Introduction of the methyl group at the desired position.

Step 5: Final purification

- Purification via column chromatography or recrystallization to isolate the target compound.

Data Table Summarizing the Synthesis

| Step | Reaction | Reagents | Conditions | Yield | Purpose |

|---|---|---|---|---|---|

| 1 | Bromination of 2-methylanthracene | NBS, AIBN | Reflux in CCl4 | 75% | Prepare 9,10-dibromoanthracene |

| 2 | Nucleophilic substitution | NH3 | Sealed autoclave, 150-200°C | 65% | Convert to diaminoanthracene |

| 3 | N-Phenylation | Pd2(dba)3, PPh3, NaOtBu | Toluene, 100°C | 70% | Attach phenyl groups at amino sites |

| 4 | Methylation | MeI, K2CO3 | Reflux in acetone | 80% | Methylate at 2-position |

| 5 | Purification | Chromatography | Standard techniques | — | Isolate pure compound |

Notes and Considerations

- Selectivity: Achieving regioselectivity during bromination and methylation is critical. Protective groups or directing strategies may be employed.

- Catalyst Choice: Palladium-catalyzed cross-couplings are preferred for N-phenylation due to their efficiency and functional group tolerance.

- Reaction Optimization: Conditions such as temperature, solvent, and reagent stoichiometry significantly influence yields and purity.

- Safety: Handling of brominating agents, methylating agents, and high-temperature reactions requires appropriate safety measures.

Literature and Research Findings

- Polycyclic aromatic amines are often synthesized via multi-step aromatic substitution and cross-coupling reactions, with palladium-catalyzed methods being prominent.

- Nucleophilic aromatic substitution on brominated anthracene derivatives has been documented for amino group introduction.

- Cross-coupling reactions such as Buchwald-Hartwig amination are extensively used for N-aryl bond formation on aromatic cores.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and anthracene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.

Scientific Research Applications

2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine has several scientific research applications, including:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.

Photonic Devices: The compound’s ability to emit light makes it suitable for use in photonic devices and sensors.

Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine exerts its effects involves interactions with molecular targets and pathways related to its electronic structure. The compound’s anthracene core and phenyl substituents play a crucial role in its ability to absorb and emit light. This makes it an effective material for applications in organic electronics and photonics.

Comparison with Similar Compounds

Comparison with Similar Anthracene-9,10-diamine Derivatives

Structural and Functional Modifications

Key structural variations among anthracene-9,10-diamine derivatives include substituent type (e.g., methyl, tert-butyl, naphthyl) and substitution patterns (para, meta). These modifications influence photophysical properties, solubility, and device efficiency.

Key Compounds and Performance Metrics

Notes:

- PLQY: 2-Me-TPAD exhibits superior PLQY (86.2%) in solution compared to non-methylated analogs, attributed to reduced non-radiative decay .

- Steric Effects : Bulky substituents (e.g., tert-butyl in p-Tb-o-Me-TAD) suppress aggregation, enhancing device efficiency by minimizing triplet-triplet annihilation .

- Electronic Tuning: Naphthyl substituents (e.g., 9,10-Bis[N-(2-naphthyl)anilino]anthracene) extend π-conjugation, red-shifting emission for broader spectral coverage .

Mechanistic Insights

- Aggregation Control : Methyl and tert-butyl groups in 2-Me-TPAD and p-Tb-o-Me-TAD reduce intermolecular π-π interactions, critical for maintaining high PLQY in solid-state devices .

- Energy Transfer : In PhtBuPAD, inert substituents block direct charge recombination on the host, enabling efficient Förster resonance energy transfer (FRET) to the emitter .

- Synthetic Flexibility : Derivatives like N9,N9,N10,N10-Tetra-p-tolylanthracene-9,10-diamine demonstrate that methyl-phenyl groups balance steric effects with synthetic accessibility .

Performance Limitations

- Trade-offs in Substitution : While bulky groups improve stability, they may reduce charge mobility (e.g., tert-butyl in 6tBPA limits electrical conductivity) .

- Emission Breadth : 2-Me-TPAD’s narrow emission spectrum (508–523 nm) restricts its use in full-color displays compared to naphthyl-modified analogs .

Biological Activity

2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine (CAS Number: 189263-84-1) is a compound belonging to the class of organic materials known for their applications in organic electronics and photonics. This compound exhibits unique photophysical properties that make it a subject of interest in various biological and chemical studies. Understanding its biological activity is crucial for potential applications in drug delivery systems, biosensors, and as a fluorescent probe.

- Molecular Formula : C39H30N2

- Molecular Weight : 526.67 g/mol

- Structure : The compound features an anthracene backbone with four phenyl groups and an amine functional group, which contributes to its electronic properties.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. The presence of phenyl groups enhances the stability of radical intermediates, allowing these compounds to scavenge free radicals effectively. This property is particularly relevant in mitigating oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that this compound can inhibit cell proliferation in a dose-dependent manner. For instance, studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed IC50 values in the micromolar range, suggesting potential anticancer activity.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound. Additionally, Western blot analyses indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of various derivatives of tetraphenyl anthracenes, including this compound. The researchers found that the compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent for cancer treatment .

Case Study 2: Fluorescent Imaging

In another study, the compound was utilized as a fluorescent probe for imaging cellular processes. Its high quantum yield and stability under physiological conditions allowed for effective visualization of cellular structures in live cells. This application highlights its utility beyond traditional pharmaceutical roles, extending into bioimaging and diagnostics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves anthracene derivatives as the core structure. A common approach includes:

Core functionalization : Anthracene is halogenated (e.g., brominated) at the 9,10-positions to enable subsequent amine coupling.

Buchwald–Hartwig cross-coupling : Diphenylamine groups are introduced via palladium-catalyzed coupling reactions.

Methylation : Methyl groups are added at specific positions using alkylating agents (e.g., methyl iodide) under basic conditions.

Key intermediates include 9,10-dibromoanthracene and N,N-diphenylamine precursors. Structural confirmation is achieved via -NMR, -NMR, and X-ray crystallography .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- X-ray crystallography resolves the spatial arrangement of substituents and confirms steric effects. For example, bulky tert-butyl groups in derivatives like PhtBuPAD exhibit reduced orbital overlap due to steric shielding .

- NMR spectroscopy identifies proton environments; methyl groups appear as singlets (~2.5 ppm), while aromatic protons show splitting patterns dependent on substituent positions .

- UV-Vis and fluorescence spectroscopy determine absorption/emission maxima (e.g., ~508–527 nm in solution) and quantum yields .

Q. What are the foundational photophysical properties of this compound, and how are they measured?

- Methodological Answer :

- Photoluminescence Quantum Yield (PLQY) : Measured using an integrating sphere with a calibrated excitation source. For example, tert-butyl-substituted derivatives achieve PLQY >86% in solution due to suppressed aggregation .

- Electroluminescence (EL) : Evaluated in OLED devices; EL spectra (e.g., 508–522 nm) correlate with substituent-induced shifts in the excited state .

Advanced Research Questions

Q. How do steric effects from methyl and tert-butyl substituents influence photoluminescence quantum yield (PLQY) and device efficiency in OLEDs?

- Methodological Answer :

- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce intermolecular aggregation, minimizing non-radiative decay. For instance, PhtBuPAD exhibits a 24% higher external quantum efficiency (EQE) than non-substituted analogs due to suppressed Dexter energy transfer (DET) .

- Data Table :

| Compound | PLQY (%) | EQE (%) | CE (cd/A) |

|---|---|---|---|

| TAD | 86.2 | 6.11 | 17.71 |

| p-Tb-o-Me-TAD | 86.2 | 7.27 | 24.24 |

| Data sourced from OLED performance studies . |

Q. How can contradictory data on substituent effects (e.g., methyl vs. tert-butyl) be reconciled in optimizing device performance?

- Methodological Answer :

- Experimental design : Use controlled doping concentrations (e.g., 5–10 wt%) in host matrices (e.g., TCTA/PhCzTrz) to isolate substituent impacts.

- Contradiction analysis : Methyl groups in oMe-TAD redshift emission (519→527 nm) but reduce EQE (5.97%) compared to tert-butyl derivatives, suggesting a trade-off between steric shielding and electronic effects .

- Advanced characterization : Time-resolved photoluminescence (TRPL) quantifies exciton lifetimes, revealing how substituents alter radiative vs. non-radiative pathways .

Q. What methodological approaches improve synthetic yields of this compound derivatives?

- Methodological Answer :

- Catalyst optimization : Use Pd(dba)/XPhos systems for Buchwald–Hartwig coupling to achieve >90% yield .

- Purification strategies : Employ gradient sublimation to isolate high-purity (>99.5%) crystals for device fabrication .

- Scale-up challenges : Address solubility issues using mixed solvents (e.g., toluene/DMF) during crystallization .

Key Research Considerations

- Avoided commercial aspects : Focus on academic metrics (e.g., PLQY, EQE) rather than industrial scalability or pricing.

- Data reliability : Excluded non-peer-reviewed sources (e.g., PubChem, commercial databases) per user guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.